molecular formula C8H8N4O2 B1530797 6-(Methylamino)imidazo[1,2-b]pyridazine-3-carboxylic acid CAS No. 1779764-91-8

6-(Methylamino)imidazo[1,2-b]pyridazine-3-carboxylic acid

Cat. No.: B1530797
CAS No.: 1779764-91-8
M. Wt: 192.17 g/mol
InChI Key: ADMPEOZVUFGORK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Methylamino)imidazo[1,2-b]pyridazine-3-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-b]pyridazine family. This class of compounds is known for its diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of an imidazo[1,2-b]pyridazine core with a methylamino group at the 6-position and a carboxylic acid group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Methylamino)imidazo[1,2-b]pyridazine-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route involves the condensation of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization and functionalization steps. The reaction conditions often include the use of acidic or basic catalysts, elevated temperatures, and solvents such as ethanol or dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings.

Chemical Reactions Analysis

Types of Reactions

6-(Methylamino)imidazo[1,2-b]pyridazine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the imidazo[1,2-b]pyridazine core.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst, such as acetic acid, at room temperature.

    Reduction: Sodium borohydride in methanol or ethanol under reflux conditions.

    Substitution: Halogenated derivatives can be used as substrates for nucleophilic substitution reactions in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides or carboxylic acid derivatives.

    Reduction: Formation of reduced amine or alcohol derivatives.

    Substitution: Formation of substituted imidazo[1,2-b]pyridazine derivatives with various functional groups.

Scientific Research Applications

6-(Methylamino)imidazo[1,2-b]pyridazine-3-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Comparison with Similar Compounds

6-(Methylamino)imidazo[1,2-b]pyridazine-3-carboxylic acid can be compared with other similar compounds, such as:

    Imidazo[1,2-a]pyridines: Known for their broad spectrum of biological activities, including antimicrobial and anticancer properties.

    Imidazo[1,2-c]pyrimidines: Studied for their potential as kinase inhibitors and anti-inflammatory agents.

    Imidazo[4,5-b]pyridines: Investigated for their role as central nervous system modulators and potential treatments for neurological disorders.

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which may differ from those of other imidazo-based compounds.

Properties

IUPAC Name

6-(methylamino)imidazo[1,2-b]pyridazine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O2/c1-9-6-2-3-7-10-4-5(8(13)14)12(7)11-6/h2-4H,1H3,(H,9,11)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADMPEOZVUFGORK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NN2C(=NC=C2C(=O)O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(Methylamino)imidazo[1,2-b]pyridazine-3-carboxylic acid
Reactant of Route 2
6-(Methylamino)imidazo[1,2-b]pyridazine-3-carboxylic acid
Reactant of Route 3
6-(Methylamino)imidazo[1,2-b]pyridazine-3-carboxylic acid
Reactant of Route 4
6-(Methylamino)imidazo[1,2-b]pyridazine-3-carboxylic acid
Reactant of Route 5
6-(Methylamino)imidazo[1,2-b]pyridazine-3-carboxylic acid
Reactant of Route 6
6-(Methylamino)imidazo[1,2-b]pyridazine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.